N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Description
N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C24H20N2O3S2 and its molecular weight is 448.56. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar compounds with abenzo[d]thiazol-2-yl moiety have been reported to exhibit anti-inflammatory properties . They are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response .
Mode of Action
Based on the anti-inflammatory properties of similar compounds, it can be inferred that this compound may inhibit the activity of cox enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential inhibition of COX enzymes . By inhibiting these enzymes, the compound may reduce the conversion of arachidonic acid to prostaglandins, thereby mitigating inflammation.
Result of Action
The molecular and cellular effects of the compound’s action would likely involve a reduction in the levels of prostaglandins, leading to a decrease in inflammation . This could potentially alleviate symptoms associated with inflammatory conditions.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S2/c27-22(18-13-28-16-9-3-4-10-17(16)29-18)26-24-21(14-7-1-5-11-19(14)30-24)23-25-15-8-2-6-12-20(15)31-23/h2-4,6,8-10,12,18H,1,5,7,11,13H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFRYYBPFRAOJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3COC4=CC=CC=C4O3)C5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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